N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
Overview
Description
N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
- N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine and related compounds have been examined using nuclear magnetic resonance (NMR) spectroscopy. This technique helps in identifying different methylene groups in the compound's structure (Freifelder, Mattoon, & Kriese, 1967).
Crystal Structure and Magnetic Properties
- Studies have been conducted on the synthesis, crystal structure, and magnetic properties of compounds such as [Cu(N3)2(mtn)]n, where mtn stands for N-methyl-1,3-propanediamine. These studies focus on how different metal atoms coordinate with nitrogen atoms, affecting the compound's magnetic properties (Bhowmik et al., 2014).
Schiff Base Ligands
- Schiff base ligands involving 1,3-propanediamine and its derivatives have been synthesized and their interactions with various metal ions have been studied. These compounds have applications in coordination chemistry and catalysis (Salmon, Thuéry, & Ephritikhine, 2007).
Optical Resolution and Circular Dichroism Spectra
- Research on optical resolution and circular dichroism spectra of mixed-diamine palladium(II) complexes, including those with 1,3-propanediamine derivatives, has been conducted. These studies are significant in understanding chiral molecules and their interactions (Nakayama, Komorita, & Shimura, 1981).
Metal Complexes with Chelating Ligands
- The structural morphology of metal complexes involving 1,3-propanediamine and triazolopyrimidine derivatives has been explored. These findings are valuable in the field of inorganic chemistry and the development of new materials (Caballero et al., 2011).
Plasmodium Falciparum Inhibition
- Compounds like N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine have shown inhibition of Plasmodium falciparum, suggesting potential applications in antimalarial drug development (Krake et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-(6-chloropyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3.ClH/c1-14(2)8-4-7-12-10-6-3-5-9(11)13-10;/h3,5-6H,4,7-8H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAMHTKIEAMETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=CC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-62-8 | |
Record name | 1,3-Propanediamine, N3-(6-chloro-2-pyridinyl)-N1,N1-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.